molecular formula C17H24N2O4 B14580479 Diethyl 2-cyano-2-(1-cyanocycloheptyl)butanedioate CAS No. 61153-87-5

Diethyl 2-cyano-2-(1-cyanocycloheptyl)butanedioate

Cat. No.: B14580479
CAS No.: 61153-87-5
M. Wt: 320.4 g/mol
InChI Key: ZXCQCACBHDIDNE-UHFFFAOYSA-N
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Description

Diethyl 2-cyano-2-(1-cyanocycloheptyl)butanedioate is an organic compound with the molecular formula C16H22N2O4 It is a derivative of butanedioic acid, featuring cyano groups and a cycloheptyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-cyano-2-(1-cyanocycloheptyl)butanedioate typically involves the following steps:

    Starting Materials: The synthesis begins with butanedioic acid and cycloheptanone.

    Formation of Intermediate: Cycloheptanone is reacted with malononitrile in the presence of a base to form 2-(1-cyanocycloheptyl)malononitrile.

    Esterification: The intermediate is then esterified with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-cyano-2-(1-cyanocycloheptyl)butanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-cyano-2-(1-cyanocycloheptyl)butanedioate involves its interaction with specific molecular targets. The cyano groups can act as electrophiles, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    Diethyl 2-cyano-2-(1-cyanocyclohexyl)butanedioate: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.

    Diethyl 2-cyano-2-(1-cyanocyclopentyl)butanedioate: Similar structure but with a cyclopentyl ring.

Uniqueness: Diethyl 2-cyano-2-(1-cyanocycloheptyl)butanedioate is unique due to its larger cycloheptyl ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

61153-87-5

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

diethyl 2-cyano-2-(1-cyanocycloheptyl)butanedioate

InChI

InChI=1S/C17H24N2O4/c1-3-22-14(20)11-17(13-19,15(21)23-4-2)16(12-18)9-7-5-6-8-10-16/h3-11H2,1-2H3

InChI Key

ZXCQCACBHDIDNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C#N)(C(=O)OCC)C1(CCCCCC1)C#N

Origin of Product

United States

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